molecular formula C18H21NO2 B598306 Methyl 3-amino-2,2-dibenzylpropanoate CAS No. 125469-89-8

Methyl 3-amino-2,2-dibenzylpropanoate

Cat. No. B598306
CAS RN: 125469-89-8
M. Wt: 283.371
InChI Key: IJMGEQFKUATDAT-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,2-dibenzylpropanoate” is a chemical compound with the molecular formula C18H21NO2 . It has a molecular weight of 283.37 . The compound appears as a colorless to dark yellow viscous liquid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2,2-dibenzylpropanoate” consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,2-dibenzylpropanoate” is a colorless to dark yellow viscous liquid . Its molecular weight is 283.37 .

Scientific Research Applications

1. Antiproliferative Activity

Methyl 3-amino-2,2-dibenzylpropanoate derivatives have been studied for their antiproliferative activity. For instance, the compound methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate has shown potential in inhibiting DNA gyrase-ATPase activity, which is significant in cancer research (Yurttaş, Evren, & Özkay, 2022).

2. Protein Labelling

Derivatives of methyl 3-amino-2,2-dibenzylpropanoate have been utilized in protein labelling for internal radiotherapy applications. The compounds have been used in conjugation with human γ-globulin, demonstrating their utility in targeted radiotherapy (Ergun Efe, Pillai, Schlemper, & Troutner, 1991).

3. Synthesis of Enantiomerically Pure Compounds

In the field of organic synthesis, derivatives of methyl 3-amino-2,2-dibenzylpropanoate have been used to create enantiomerically pure compounds. This includes the synthesis of β-amino and α,β-diamino esters, which are valuable in medicinal chemistry and drug development (Couturier, Blanchet, Schlama, & Zhu, 2006).

4. Corrosion Inhibition

Compounds derived from methyl 3-amino-2,2-dibenzylpropanoate have been studied as corrosion inhibitors. Research has shown that these compounds are effective in preventing corrosion of metals like mild steel in acidic environments, highlighting their potential in industrial applications (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

Safety data sheets suggest that personal protective equipment/face protection should be worn when handling this compound. It’s also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMGEQFKUATDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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